molecular formula C13H21NO4 B174212 Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 154348-08-0

Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No. B174212
M. Wt: 255.31 g/mol
InChI Key: LNBWBNFKZIKPOH-UHFFFAOYSA-N
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Description

Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C13H21NO4 . It has a molecular weight of 255.31 .


Molecular Structure Analysis

The molecular structure of Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is represented by the SMILES string O=C(OC(C)(C)C)N1CCC2(CC1)CCOC2=O .


Physical And Chemical Properties Analysis

Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has a predicted boiling point of 399.6°C . It has a density of 1.16 g/cm3 at 20°C and 760 Torr . The compound is stored in a sealed, dry environment at room temperature .

Scientific Research Applications

1. Synthesis and Structural Analysis

Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is utilized in various synthesis processes, including the creation of spirocyclic 3-oxotetrahydrofurans. These compounds are significant for preparing other potential biologically active heterocyclic compounds (Moskalenko & Boev, 2012). Its structure has been extensively studied using methods like NMR spectroscopy to determine the absolute configuration of its derivatives (Jakubowska et al., 2013).

2. Conformational Studies

The conformational properties of derivatives of this compound have been a subject of research, providing insights into the structural aspects of unnatural cyclic α-amino acids. These studies utilize X-ray diffraction and other analytical methods to explore the molecule's structure and properties (Żesławska et al., 2017).

3. Development of Antiviral Agents

Research has also focused on the development of antiviral agents using derivatives of tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate. Some of these compounds have shown significant activity against viruses like human coronavirus and influenza virus (Apaydın et al., 2019).

4. Application in Organic Synthesis

This compound has been used in organic synthesis, showcasing its versatility in forming bioactive molecules. Its applications include the synthesis of novel compounds that access chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

5. Exploration of Spiroaminals

It plays a crucial role in the synthesis of spiroaminals, which are found in natural or synthetic products with significant biological activities. The compound's unique structure makes it a challenging target for chemical synthesis, highlighting its importance in the exploration of novel molecular frameworks (Sinibaldi & Canet, 2008).

Safety And Hazards

Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is classified as an irritant (Eye Irrit. 2) under the GHS classification . The safety precautions include avoiding inhalation, skin contact, and eye contact .

properties

IUPAC Name

tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-4-13(5-8-14)6-9-17-10(13)15/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBWBNFKZIKPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434236
Record name tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

CAS RN

154348-08-0
Record name tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(1,1-Dimethylethyl) 4-ethyl 4-(2-propenyl)-1,4-piperidinedicarboxylate (Description 22, 20.0 g, 67.2 mmol) was dissolved in methanol (300 mL) and dichloromethane (300 mL) and cooled to −78° C. Oxygen was bubbled through the solution for 10 minutes, then ozone for 75 minutes, to give a persistent blue coloration. Oxygen was bubbled through the solution for 10 minutes, then nitrogen for 10 minutes. Sodium borohydride (5.1 g, 135 mmol) was added and the mixture was stirred at −78° C. for 1 hour. Further sodium borohydride (5.1 g, 135 mmol) was added and the mixture was stirred at room temperature for 16 hours. Acetone (75 mL) was added and the mixture was stirred at room temperature for 10 minutes. Water (50 mL) was added and the organic solvent was evaporated under reduced pressure. Saturated aqueous ammonium chloride (500 mL) was added and the mixture was extracted with ethyl acetate (2×500 mL). The combined organic fractions were washed with aqueous citric acid (10%, 500 mL), saturated aqueous sodium hydrogen carbonate (500 mL) and brine (200 mL), dried (Na2SO4) and the solvent was evaporated under reduced pressure to give the title compound (15.0 g, 88%). 1H NMR (400 MHz, CDCl3) δ 4.31 (2H, t, J 7 Hz), 3.97-3.87 (2H, m), 3.17-3.07 (2H, m), 2.20 (2H, t, J 7 Hz), 1.92-1.82 (2H, m), 1.60-1.45 (2H, m), and 1.45 (9H, s).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
5.1 g
Type
reactant
Reaction Step Three
Quantity
5.1 g
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Yield
88%

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